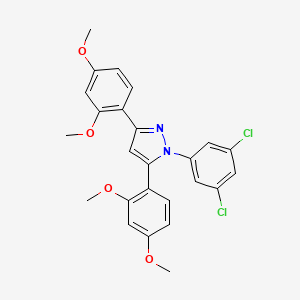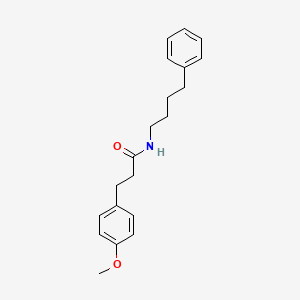![molecular formula C20H14ClF2N3 B4708337 6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708337.png)
6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C20H14ClF2N3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0844315 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
- Pyrazolo[3,4-b]pyridines, including derivatives like 6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, have been extensively studied for their structural and chemical properties. NMR solution studies and X-ray diffraction studies of similar pyrazolo[3,4-b]pyridines have revealed insights into their tautomeric structures and crystalline forms (Quiroga et al., 1999).
Optical and Junction Characteristics
- Research on pyrazolo[3,4-b]pyridine derivatives, similar to the compound of interest, has focused on their optical and junction characteristics. Studies have explored their thermal, structural, optical properties, and diode characteristics, highlighting their potential in electronic applications (Zedan et al., 2020).
Cytotoxic Evaluation and Molecular Modelling
- Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anti-cancer activities against various human cancer cell lines. These studies include molecular modelling to understand their interactions with specific biological targets (Aggarwal et al., 2021).
Synthesis and Antibacterial Screening
- Pyrazolo[3,4-b]pyridine compounds have been synthesized and screened for their antibacterial activities. Such studies contribute to the understanding of the potential therapeutic applications of these compounds (Maqbool et al., 2014).
Corrosion Inhibition
- Some pyrazolopyridine derivatives have been synthesized and investigated for their effectiveness as corrosion inhibitors for metals, suggesting their potential utility in industrial applications (Dandia et al., 2013).
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N3/c1-12-18-16(19(22)23)11-17(13-7-9-14(21)10-8-13)24-20(18)26(25-12)15-5-3-2-4-6-15/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPRQQJLBVGBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B4708265.png)
![3-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4708274.png)
![1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4708282.png)


![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B4708306.png)
![METHYL (4Z)-1-ETHYL-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4708313.png)

![isopropyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4708318.png)
![methyl 5-ethyl-2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4708329.png)
![METHYL 3-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4708332.png)
![4-(butan-2-yl)-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4708348.png)
![8-CHLORO-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4708351.png)

